4-(4-Methoxyphenyl)-2-phenylpyridine
Description
Structural Significance of Pyridine (B92270) Derivatives in Advanced Chemical Research
Pyridine and its derivatives are fundamental building blocks in a vast array of chemical applications. Their importance stems from the unique electronic nature of the pyridine ring, which is a π-deficient aromatic system due to the electronegative nitrogen atom. This inherent electron deficiency influences the reactivity and physical properties of the molecule, making it a versatile scaffold for the design of functional materials.
The introduction of substituents onto the pyridine core allows for the fine-tuning of its electronic and steric properties. This modularity is a key reason for the widespread use of pyridine derivatives in fields such as medicinal chemistry, catalysis, and materials science. For instance, the nitrogen atom can act as a ligand for metal catalysts, and the aromatic ring can be functionalized to create complex molecular architectures with specific functions.
Overview of Electron-Donating and Electron-Withdrawing Substituent Effects on Pyridine Core Properties
The electronic properties of the pyridine ring can be significantly altered by the introduction of electron-donating or electron-withdrawing groups. Electron-donating groups (EDGs), such as the methoxy (B1213986) group (-OCH₃) in 4-(4-Methoxyphenyl)-2-phenylpyridine, increase the electron density of the aromatic system. This generally enhances the reactivity of the ring towards electrophiles and can influence the molecule's photophysical properties, such as its fluorescence. In contrast, electron-withdrawing groups (EWGs) decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack.
Research Trajectory of this compound and its Analogues
Research into this compound and its analogues is often situated within the broader exploration of substituted pyridines for applications in materials science and organic synthesis. The synthesis of such multi-aryl substituted pyridines has been advanced by the development of powerful cross-coupling reactions and classical named reactions.
Two prominent synthetic routes for accessing this class of compounds are the Kröhnke pyridine synthesis and the Suzuki-Miyaura cross-coupling reaction. The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, has become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, including those in biaryl and heteroaryl-aryl structures.
The research trajectory for these compounds is driven by the desire to create novel materials with tailored optical and electronic properties. Analogues of this compound, where the substitution pattern or the nature of the substituents is varied, are frequently synthesized and studied to understand structure-property relationships. This knowledge is then applied to the design of new molecules for applications such as fluorescent probes, organic semiconductors, and ligands for catalysis. The investigation of these compounds often involves a combination of synthetic chemistry, spectroscopic characterization, and computational modeling to fully elucidate their behavior.
Detailed Research Findings
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, a wealth of information can be gleaned from studies of its isomers and analogues. For instance, the spectroscopic data for the closely related isomer, 2-(4-Methoxyphenyl)pyridine, provides a valuable reference for the expected chemical shifts in NMR spectroscopy.
| Compound | ¹H NMR (400 MHz, CDCl₃) δ ppm | ¹³C NMR (101 MHz, CDCl₃) δ ppm |
| 2-(4-Methoxyphenyl)pyridine | 8.70 – 8.64 (m, 1H), 8.05 – 7.90 (m, 2H), 7.75 – 7.60 (m, 2H), 7.23 – 7.12 (m, 1H), 7.07 – 6.97 (m, 2H), 3.87 (s, 3H) | 160.3, 157.0, 149.4, 136.6, 131.9, 128.1, 121.3, 119.7, 114.0, 55.2 |
Data for 2-(4-Methoxyphenyl)pyridine is provided for comparative purposes. rsc.org
The synthesis of such diarylpyridines can be achieved through various methods. The Suzuki-Miyaura coupling, for instance, offers a versatile route. A general procedure involves the reaction of a suitable bromopyridine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.
Structure
3D Structure
Properties
Molecular Formula |
C18H15NO |
|---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-phenylpyridine |
InChI |
InChI=1S/C18H15NO/c1-20-17-9-7-14(8-10-17)16-11-12-19-18(13-16)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI Key |
SEKAJKGXPMIDOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Methoxyphenyl 2 Phenylpyridine
Organometallic Reagent-Mediated Synthesis
A versatile and efficient palladium-free synthetic route has been developed for 4-aryl-substituted phenylpyridines, including 4-(4-methoxyphenyl)-2-phenylpyridine, utilizing organolithium reagents. rsc.orgrsc.orgworktribe.com This approach is notable for its strategic use of a piperidine (B6355638) derivative as a key precursor, which is subsequently transformed into the desired aromatic pyridine (B92270) core.
Palladium-Free Routes Utilizing Organolithium Reagents
The synthesis of this compound can be achieved through a multi-step sequence that avoids the use of palladium catalysts, which are often associated with cost and toxicity concerns. rsc.orgrsc.org The key steps in this pathway involve the nucleophilic addition of organolithium reagents to a piperidone precursor, followed by a series of transformations to construct and aromatize the pyridine ring.
The first crucial step is the generation of 4-methoxyphenyllithium. This is typically prepared in situ from 4-bromoanisole (B123540) and a strong lithium base like n-butyllithium in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures to prevent side reactions.
This organolithium reagent is then reacted with a suitable piperidine-based electrophile to introduce the 4-methoxyphenyl (B3050149) group. rsc.orgrsc.org The final phenylation of the pyridine ring is also accomplished using an organolithium reagent, specifically phenyllithium (B1222949), in the later stages of the synthesis. rsc.orgrsc.org
Precursor Chemistry: From Piperidine Derivatives to Aryl-Substituted Pyridines
The synthesis commences with the commercially available and stable precursor, tert-butyl 4-oxopiperidine-1-carboxylate. rsc.orgrsc.orgworktribe.com This starting material is subjected to a nucleophilic addition reaction with 4-methoxyphenyllithium. The reaction proceeds in anhydrous THF at a low temperature (-78 °C) to ensure selectivity and minimize side reactions. This step yields the tertiary alcohol, tert-butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate.
The subsequent step involves a dehydration and deprotection reaction. rsc.orgrsc.org Treatment of the tertiary alcohol with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) at room temperature effectively removes the Boc protecting group and facilitates the elimination of a water molecule. This results in the formation of the corresponding tetrahydropyridine (B1245486) derivative, 4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine.
To achieve the desired aromatic pyridine ring, the tetrahydropyridine intermediate must be oxidized. rsc.orgrsc.org This is accomplished using an oxidizing agent such as 2-iodoxybenzoic acid (IBX) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). This oxidation step furnishes 4-(4-methoxyphenyl)pyridine (B1348650).
The final step in the synthesis of the target molecule is the introduction of the phenyl group at the 2-position of the pyridine ring. rsc.orgrsc.org This is achieved by reacting 4-(4-methoxyphenyl)pyridine with phenyllithium in anhydrous THF at -78 °C. The reaction proceeds via nucleophilic addition to the pyridine ring, followed by an in-situ oxidation/aromatization upon workup to yield the final product, this compound. rsc.orgrsc.org
The following table summarizes the key transformations in this synthetic route:
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | tert-butyl 4-oxopiperidine-1-carboxylate, 4-methoxyphenyllithium | THF, -78 °C | tert-butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate |
| 2 | tert-butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate | TFA, DCM | 4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine |
| 3 | 4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine | IBX, DMSO | 4-(4-methoxyphenyl)pyridine |
| 4 | 4-(4-methoxyphenyl)pyridine | Phenyllithium, THF, -78 °C | This compound |
Mechanistic Insights into Arylation and Phenylation Steps
The arylation and phenylation steps in this synthesis are classic examples of nucleophilic addition of organolithium reagents to carbonyl and imine-like functional groups.
In the initial arylation step, the highly polarized carbon-lithium bond of 4-methoxyphenyllithium acts as a potent nucleophile. The carbon atom of the organolithium reagent attacks the electrophilic carbonyl carbon of tert-butyl 4-oxopiperidine-1-carboxylate. This leads to the formation of a tetrahedral lithium alkoxide intermediate, which is subsequently protonated upon aqueous workup to yield the tertiary alcohol.
The final phenylation step involves the nucleophilic addition of phenyllithium to the pyridine ring of 4-(4-methoxyphenyl)pyridine. The pyridine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. nih.gov The addition of phenyllithium to the C2 position results in the formation of a dihydropyridine (B1217469) intermediate. This intermediate is not isolated but is rearomatized during the workup process, likely through air oxidation, to furnish the stable aromatic product, this compound. rsc.orgrsc.org
Alternative Synthetic Strategies for Substituted Pyridines
While the organolithium-mediated route provides a direct and palladium-free method for the synthesis of this compound, other established methodologies for the synthesis of substituted pyridines could also be adapted. These alternative strategies often rely on transition-metal-catalyzed cross-coupling reactions or classical condensation and cyclization approaches.
Cross-Coupling Reactions in Related Systems (e.g., Suzuki, Heck, Stille)
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of biaryl and heteroaryl compounds.
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for the synthesis of aryl-substituted pyridines. This reaction typically involves the palladium-catalyzed coupling of a pyridyl halide or triflate with an arylboronic acid or its ester. For the synthesis of a compound like this compound, a plausible strategy would involve a sequential Suzuki coupling. For instance, a dihalopyridine, such as 2-bromo-4-chloropyridine, could first be coupled with 4-methoxyphenylboronic acid at the more reactive 4-position, followed by a second coupling with phenylboronic acid at the 2-position. The choice of catalyst, ligand, and reaction conditions would be crucial to control the selectivity of the sequential couplings.
Heck Reaction: The Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene, could also be envisioned as a route to substituted pyridines. A strategy might involve the Heck coupling of a halopyridine with a styrene (B11656) derivative, followed by further functionalization.
Stille Coupling: The Stille coupling utilizes organotin reagents and a palladium catalyst to form carbon-carbon bonds. A potential Stille-based approach to the target molecule could involve the coupling of a stannylpyridine with an aryl halide, or vice versa. For example, 2-phenyl-4-stannylpyridine could be coupled with 4-bromoanisole in the presence of a palladium catalyst.
The following table provides a conceptual overview of how these cross-coupling reactions could be applied:
| Reaction | Pyridine Precursor | Aryl Partner | Catalyst System | Potential Product |
| Suzuki | 2-bromo-4-chloropyridine | 4-methoxyphenylboronic acid, then phenylboronic acid | Pd catalyst, ligand, base | This compound |
| Heck | 4-bromo-2-phenylpyridine | 4-vinylanisole | Pd catalyst, base | Intermediate for further elaboration |
| Stille | 2-phenyl-4-(tributylstannyl)pyridine | 4-bromoanisole | Pd catalyst | This compound |
Condensation and Cyclization Approaches
Classical organic synthesis provides several methods for the construction of the pyridine ring through condensation and cyclization reactions. These methods typically involve the reaction of carbonyl compounds with ammonia (B1221849) or amines.
The Hantzsch pyridine synthesis, for example, is a well-known method that involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia or an ammonium (B1175870) salt. While the traditional Hantzsch synthesis leads to 1,4-dihydropyridines that require subsequent oxidation, modern variations exist. To synthesize a polysubstituted pyridine like this compound using this approach, one would need to select appropriate starting materials, such as a benzoyl-substituted ketoester and 4-methoxybenzaldehyde (B44291).
Another approach involves the Krohnke pyridine synthesis, which utilizes α-pyridinium methyl ketone salts. These salts react with α,β-unsaturated carbonyl compounds in the presence of a base to form 1,5-dicarbonyl compounds, which then cyclize to form pyridines.
These condensation and cyclization reactions offer a convergent approach to the pyridine core, but may require careful optimization of reaction conditions to achieve the desired substitution pattern and yield.
General Approaches to the Synthesis of Phenylpyridine Derivatives
The construction of the 2,4-disubstituted pyridine core of this compound can be achieved through several strategic approaches. These methods generally fall into two categories: ring-forming reactions (pyridine synthesis) and post-functionalization of a pre-formed pyridine ring, most notably through cross-coupling reactions.
Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a versatile and widely used method for the preparation of polysubstituted pyridines. wikipedia.orgnih.gov This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate (B1210297). wikipedia.org The mechanism proceeds through a Michael addition, followed by cyclization and aromatization to yield the pyridine ring. wikipedia.org
For the synthesis of a compound like this compound, this would conceptually involve the reaction of a chalcone (B49325) derivative (an α,β-unsaturated ketone) bearing the 4-methoxyphenyl group with an acetophenone-derived pyridinium (B92312) salt. A plausible synthetic route is depicted below:
Step 1: Formation of the Chalcone: Acetophenone reacts with 4-methoxybenzaldehyde in the presence of a base to form 1-phenyl-3-(4-methoxyphenyl)prop-2-en-1-one.
Step 2: Formation of the Pyridinium Ylide Precursor: A suitable ketone, such as acetophenone, is reacted with iodine and pyridine to form the corresponding N-phenacylpyridinium iodide.
Step 3: Kröhnke Reaction: The chalcone and the pyridinium salt are reacted with ammonium acetate in a suitable solvent like acetic acid or methanol (B129727) to yield the target 2,4,6-trisubstituted pyridine.
While the Kröhnke synthesis is a powerful tool, controlling the regioselectivity to obtain the desired 2,4-disubstituted pattern without substitution at the 6-position would require careful selection of starting materials.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds, and they are extensively used in the synthesis of biaryl compounds, including phenylpyridines. The general strategy involves the coupling of a halogenated pyridine derivative with an organometallic reagent.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org To synthesize this compound, two main disconnection approaches are possible:
Coupling of a 2-phenyl-4-halopyridine with 4-methoxyphenylboronic acid.
Coupling of a 4-(4-methoxyphenyl)halopyridine with phenylboronic acid.
The choice of route would depend on the availability and reactivity of the starting materials. The Suzuki-Miyaura coupling is known for its high functional group tolerance and generally proceeds under mild reaction conditions. libretexts.org
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net This method is also highly effective for the formation of C(sp²)–C(sp²) bonds. Similar to the Suzuki coupling, the synthesis could proceed by coupling a halopyridine derivative with either phenylzinc chloride or (4-methoxyphenyl)zinc chloride.
Direct C-H Arylation
In recent years, direct C-H bond functionalization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of one of the coupling partners. nih.gov For the synthesis of 4-aryl-2-phenylpyridines, a C-H arylation approach could involve the palladium-catalyzed reaction of a 2-phenylpyridine (B120327) with an arylating agent. nih.gov The pyridine nitrogen atom can act as a directing group, facilitating the ortho-C-H activation of the phenyl ring. However, achieving selective arylation at the 4-position of the pyridine ring via C-H activation can be challenging and often requires specific directing groups or substitution patterns on the pyridine ring itself.
Below is a data table summarizing these general synthetic approaches with typical reaction components.
| Synthetic Method | Key Reactants | Catalyst/Reagents | Typical Solvents | Key Advantages |
| Kröhnke Pyridine Synthesis | α,β-Unsaturated ketone, α-Pyridinium methyl ketone salt | Ammonium acetate | Acetic acid, Methanol | Forms the pyridine ring in one pot from acyclic precursors. |
| Suzuki-Miyaura Coupling | Halopyridine, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃) | Toluene, Dioxane, DMF, Water | Mild reaction conditions, high functional group tolerance, commercially available reagents. |
| Negishi Coupling | Halopyridine, Organozinc reagent | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) | THF, Dioxane | High reactivity, good for sterically hindered substrates. |
| Direct C-H Arylation | Phenylpyridine, Arylating agent (e.g., aryl halide, boronic acid) | Pd catalyst (e.g., Pd(OAc)₂), Oxidant | Acetic acid, DMF | Atom economical, avoids pre-functionalization. |
Coordination Chemistry and Metal Complex Formation with 4 4 Methoxyphenyl 2 Phenylpyridine
Iridium(III) Complexes Bearing 4-(4-Methoxyphenyl)-2-phenylpyridine Ligands
Iridium(III) complexes featuring phenylpyridine-based ligands are among the most extensively studied phosphorescent emitters due to their high quantum yields and tunable emission colors. The incorporation of the this compound ligand allows for further refinement of these properties.
Synthesis and Structural Elucidation of Cyclometalated Iridium(III) Complexes
The synthesis of cyclometalated Iridium(III) complexes with this compound typically follows a well-established two-step procedure. The initial step involves the reaction of Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) with an excess of the this compound ligand in a high-boiling point solvent mixture, such as 2-ethoxyethanol (B86334) and water, under an inert atmosphere. This reaction leads to the formation of a chloride-bridged dimer, [Ir(mppy)₂Cl]₂, where 'mppy' represents the deprotonated this compound ligand. This dimer serves as a versatile precursor for a variety of mononuclear Iridium(III) complexes. nih.gov
In the second step, the chloride bridges of the dimer are cleaved by reacting it with an ancillary ligand. For instance, treatment of the dimer with a bidentate ancillary ligand like acetylacetone (B45752) (acac) in the presence of a weak base such as sodium carbonate results in the formation of the neutral complex, [Ir(mppy)₂(acac)]. Similarly, reaction with bipyridine (bpy) or other diimine ligands yields cationic complexes of the type [Ir(mppy)₂(N^N)]⁺, which are typically isolated as their hexafluorophosphate (B91526) (PF₆⁻) salts. nih.govchemrxiv.org
Structural elucidation of these complexes is routinely performed using a combination of spectroscopic techniques and single-crystal X-ray diffraction. ¹H and ¹³C NMR spectroscopy are invaluable for confirming the coordination of the ligands and determining the isomeric purity of the complexes. In the ¹H NMR spectra, the cyclometalation is evidenced by the upfield shift of the proton ortho to the carbon-metal bond. Mass spectrometry confirms the molecular weight of the complexes. analis.com.mynih.gov Single-crystal X-ray diffraction provides definitive proof of the molecular structure, revealing a distorted octahedral geometry around the Iridium(III) center. In bis-cyclometalated complexes, the two this compound ligands are typically arranged in a cis C-C and trans N-N configuration. nih.gov
Table 1: Representative Synthetic Methods for Iridium(III) Complexes
| Precursor | Ligands | Reaction Conditions | Product |
|---|---|---|---|
| IrCl₃·nH₂O | This compound | 2-ethoxyethanol/water, reflux | [Ir(mppy)₂Cl]₂ |
| [Ir(mppy)₂Cl]₂ | Acetylacetone, Na₂CO₃ | 2-ethoxyethanol, reflux | [Ir(mppy)₂(acac)] |
| [Ir(mppy)₂Cl]₂ | 2,2'-Bipyridine (B1663995) | Dichloromethane (B109758)/methanol (B129727), reflux | [Ir(mppy)₂(bpy)]PF₆ |
Influence of Ancillary Ligands on Complex Properties
The choice of the ancillary ligand in heteroleptic Iridium(III) complexes of the type [Ir(mppy)₂(L-X)] exerts a profound influence on the photophysical and electrochemical properties of the resulting complex. The electronic nature of the ancillary ligand can be systematically varied to fine-tune the emission color, quantum yield, and excited-state lifetime. mdpi.comrsc.org
Ancillary ligands can be broadly categorized based on their electronic properties. For instance, β-diketonate ligands like acetylacetonate (B107027) (acac) are strong σ-donors and have a high-lying highest occupied molecular orbital (HOMO). In contrast, diimine ligands such as 2,2'-bipyridine (bpy) and its derivatives possess low-lying lowest unoccupied molecular orbitals (LUMO) due to their π-accepting character.
The emission in these Iridium(III) complexes typically originates from a triplet excited state with significant metal-to-ligand charge transfer (³MLCT) character. The energy of this emission is primarily determined by the HOMO-LUMO energy gap. By introducing ancillary ligands with different electronic properties, this energy gap can be modulated. For example, ancillary ligands that raise the HOMO energy level or lower the LUMO energy level will lead to a red-shift in the emission wavelength. Conversely, ligands that stabilize the HOMO or destabilize the LUMO will result in a blue-shift. chemrxiv.org
The quantum yield of phosphorescence is also significantly affected by the ancillary ligand. Rigid, strongly coordinating ancillary ligands can suppress non-radiative decay pathways, leading to higher quantum efficiencies. Furthermore, the ancillary ligand can influence the redox stability of the complex, which is a critical parameter for applications in electrophosphorescent devices. mdpi.com
Table 2: Effect of Ancillary Ligands on Photophysical Properties of [Ir(ppy)₂(L-X)] Type Complexes
| Ancillary Ligand (L-X) | Emission Color | Emission Maximum (λₘₐₓ) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Acetylacetonate (acac) | Green-Yellow | ~520 nm | High | nih.gov |
| 2,2'-Bipyridine (bpy) | Yellow-Orange | ~580 nm | Moderate | chemrxiv.org |
| Pyridine-2-aldoxime | Varies | Varies | Low to Moderate | researchgate.net |
| Diaminobenzene derivatives | Varies | Varies | Varies | chemrxiv.org |
Note: The data in this table is based on general trends observed for phenylpyridine-based Iridium(III) complexes and serves as an illustrative example.
Ligand Design and Modification in Iridium(III) Systems
The design and modification of the this compound ligand itself offer another powerful strategy for tuning the properties of Iridium(III) complexes. Introducing various substituents onto the phenyl or pyridine (B92270) rings can alter the steric and electronic characteristics of the ligand, thereby influencing the resulting complex's photophysical and electrochemical behavior. nih.gov
For instance, the introduction of electron-withdrawing groups, such as fluorine atoms, onto the phenyl ring of the cyclometalating ligand is a common strategy to lower the HOMO energy level. This leads to a larger HOMO-LUMO gap and a blue-shift in the emission color. Conversely, the incorporation of electron-donating groups, like the existing methoxy (B1213986) group in this compound, tends to raise the HOMO energy level, resulting in a red-shift. The position of the substituent also plays a critical role in determining its effect on the electronic structure. researchgate.net
Furthermore, extending the π-conjugation of the ligand by adding aromatic or heteroaromatic moieties can lead to a decrease in the energy of the π* orbitals, thus lowering the LUMO energy and causing a red-shift in the emission. Steric modifications, such as the introduction of bulky groups, can be employed to control intermolecular interactions in the solid state, which is important for preventing aggregation-induced quenching of luminescence in OLEDs. These modifications allow for the rational design of Iridium(III) complexes with tailored properties for specific applications. nih.gov
Exploration of Other Transition Metal Complexes
While Iridium(III) complexes have been the primary focus, the this compound ligand and its analogs have also been explored in the context of other transition metals, notably Platinum(II) and Ruthenium(II).
Platinum(II) Complexes and Analogous Phenylpyridine Ligands
Platinum(II) complexes with cyclometalating phenylpyridine-type ligands are also known to be efficient phosphorescent emitters. The square-planar geometry of Platinum(II) complexes often leads to strong intermolecular interactions in the solid state, which can result in the formation of emissive excimers or aggregates with red-shifted emission. nih.gov
The synthesis of cyclometalated Platinum(II) complexes typically involves the reaction of a Platinum(II) precursor, such as K₂PtCl₄ or [PtCl₂(PhCN)₂], with the phenylpyridine ligand. This can lead to the formation of various types of complexes, including mononuclear species like [Pt(ppy)Cl(S)] (where S is a solvent molecule) or chloride-bridged dimers [Pt(ppy)Cl]₂. These can then be reacted with other ligands to form heteroleptic complexes. nih.govrsc.org
The photophysical properties of these Platinum(II) complexes are highly dependent on the nature of the ligands and the surrounding environment. The emission color can be tuned from blue to red by modifying the electronic properties of the cyclometalating and ancillary ligands. The strong spin-orbit coupling of the platinum atom facilitates efficient intersystem crossing to the triplet state, leading to high phosphorescence quantum yields. nih.gov
Ruthenium(II) Complexes and Potential for Coordination
Ruthenium(II) complexes, particularly those with polypyridyl ligands like 2,2'-bipyridine and terpyridine, have a rich and well-studied photochemistry and electrochemistry. While the direct coordination of this compound as a cyclometalating ligand to Ruthenium(II) is less common than for Iridium(III), its potential for coordination as a bidentate N^N ligand or as part of a larger polypyridyl ligand system is significant. nih.gov
For instance, a close analog, 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine, has been successfully incorporated into Ruthenium(II) complexes. The synthesis of such complexes typically involves the reaction of a Ruthenium(II) precursor, like RuCl₃·nH₂O or [Ru(DMSO)₄Cl₂], with the terpyridine ligand in a suitable solvent. researchgate.net The resulting [Ru(terpy)₂]²⁺ type complexes exhibit characteristic metal-to-ligand charge transfer (MLCT) absorption and emission bands in the visible region.
The electronic properties of the 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine ligand, specifically the electron-donating methoxy group, can influence the energy of the MLCT transitions and, consequently, the photophysical and electrochemical properties of the Ruthenium(II) complex. These modifications can affect the complex's performance in applications such as dye-sensitized solar cells and photocatalysis. The coordination environment around the Ruthenium(II) center can be further tailored by using a combination of different ligands, leading to heteroleptic complexes with finely tuned properties. researchgate.netnih.gov
General Principles of Metal-Ligand Interactions with Pyridine Cores
The coordination of metal ions to this compound is primarily dictated by the fundamental principles of metal-ligand interactions involving a pyridine core. The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is directed away from the ring and is readily available for donation to a suitable metal acceptor, forming a coordinate covalent bond. This interaction is a classic example of a Lewis acid-base reaction, where the metal ion acts as the Lewis acid (electron pair acceptor) and the pyridine nitrogen serves as the Lewis base (electron pair donor).
The strength and nature of this metal-ligand bond are influenced by several factors inherent to the this compound ligand. The electronic properties of the substituents on the pyridine ring play a crucial role. The 2-phenyl group and the 4-(4-methoxyphenyl) group are both electron-donating through resonance, which increases the electron density on the pyridine ring and, consequently, on the nitrogen atom. This enhanced electron density makes the nitrogen lone pair more basic and thus a stronger donor, leading to the formation of more stable metal complexes compared to unsubstituted pyridine.
Steric effects also play a significant role in the coordination of metal ions. The presence of the phenyl group at the 2-position of the pyridine ring can introduce steric hindrance, which may influence the coordination geometry and the accessibility of the nitrogen donor atom to the metal center. This steric clash can affect the bond angles and distances within the resulting metal complex.
The coordination of this compound to a metal center induces changes in the electronic structure of the ligand, which can be observed through various spectroscopic techniques. For instance, in the infrared (IR) spectra, the C=N stretching vibration of the pyridine ring is often shifted to a higher frequency upon coordination, reflecting the stiffening of the bond due to the donation of electron density to the metal. Similarly, in ¹H NMR spectroscopy, the protons on the pyridine ring, particularly those ortho to the nitrogen, typically experience a downfield shift upon complexation, indicating a deshielding effect due to the withdrawal of electron density by the metal ion.
The coordination geometry around the metal center is determined by the metal's coordination number and the steric and electronic properties of the ligands. With a monodentate ligand like this compound, a variety of geometries such as linear, trigonal planar, tetrahedral, square planar, and octahedral are possible, depending on the metal ion and the stoichiometry of the complex.
| Bond/Angle | Value |
|---|---|
| C(1)-N(1) | 1.343(2) Å |
| C(5)-N(1) | 1.345(2) Å |
| C(6)-N(2) | 1.340(2) Å |
| C(10)-N(2) | 1.338(2) Å |
| C(11)-N(3) | 1.342(2) Å |
| C(15)-N(3) | 1.344(2) Å |
| C(1)-C(6) | 1.488(2) Å |
| C(10)-C(11) | 1.490(2) Å |
| C(1)-N(1)-C(5) | 118.6(1)° |
| C(6)-N(2)-C(10) | 118.5(1)° |
| C(11)-N(3)-C(15) | 118.7(1)° |
Electronic Structure and Advanced Spectroscopic Investigations
Electronic Absorption Characteristics
The electronic absorption spectrum of metal complexes containing the 4-(4-Methoxyphenyl)-2-phenylpyridine ligand is characterized by distinct bands corresponding to different electronic transitions. These are broadly categorized into high-energy ligand-centered transitions and lower-energy charge-transfer bands.
Analysis of π → π* Transitions
In the high-energy ultraviolet region of the absorption spectrum (typically below 350 nm), intense absorption bands are observed. These bands are attributed to spin-allowed π → π* transitions centered on the ligand itself, often referred to as ligand-centered (LC) transitions. nih.govmdpi.com For instance, in the archetypal complex fac-tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃), these transitions are prominent in the UV region. researchgate.net The this compound ligand, with its extended π-conjugation due to the methoxyphenyl group, would exhibit similar intense π → π* transitions. The electron-donating nature of the methoxy (B1213986) group is expected to cause a slight bathochromic (red) shift of these bands compared to the unsubstituted 2-phenylpyridine (B120327) ligand.
Identification of Metal-to-Ligand Charge Transfer (MLCT) Absorption Bands
At lower energies, typically in the range of 350–450 nm, weaker and broader absorption bands are characteristic of these complexes. nih.gov These bands arise from charge-transfer transitions. In iridium complexes, the highest occupied molecular orbital (HOMO) is typically a mixture of the iridium 5d orbitals and the π orbitals of the phenyl ring of the ligand. nih.govchemrxiv.org The lowest unoccupied molecular orbital (LUMO) is primarily located on the π-accepting pyridine (B92270) ring. chemrxiv.org
The absorption in this region is therefore assigned to a combination of metal-to-ligand charge transfer (MLCT) and, in some cases, ligand-to-ligand charge transfer (LLCT) transitions. nih.gov The presence of the electron-donating methoxyphenyl group raises the energy of the HOMO, which can lead to a red-shift in the MLCT absorption bands, pushing them further into the visible region. nih.gov These MLCT/LLCT bands are crucial as they lead to the population of the excited states responsible for the compound's luminescent properties.
Emission Spectroscopy and Luminescence Mechanisms
Complexes featuring the this compound ligand are notable for their luminescence, which is dominated by phosphorescence from triplet excited states due to the strong spin-orbit coupling induced by the heavy metal center.
Characterization of Phosphorescence and Fluorescence Properties
Upon photoexcitation into the LC or MLCT absorption bands, iridium complexes with phenylpyridine-type ligands undergo very rapid intersystem crossing from the singlet excited state to the triplet manifold. Fluorescence from the singlet state is exceedingly rare and short-lived, often decaying in the femtosecond timescale, as the triplet states are populated with near-unity efficiency. researchgate.net
Consequently, the dominant emission process is phosphorescence, which is a spin-forbidden radiative decay from the lowest-energy triplet excited state (T₁) to the singlet ground state (S₀). researchgate.net This results in long-lived emissions, typically in the microsecond range, and gives these materials their characteristic phosphorescent properties. researchgate.net The emission color can be tuned by modifying the ligands; the electron-donating methoxyphenyl group, for example, tends to lower the energy of the excited state, resulting in a red-shifted, often green to orange, emission compared to the blue-green emission of fluorinated analogues. rsc.org
Unraveling Triplet Excited States (e.g., ³MLCT, ³ILCT, ³LLCT)
The emissive T₁ state in these complexes is not a pure electronic state but rather a mixture of several characters. researchgate.netnih.gov The primary contributors are the triplet metal-to-ligand charge transfer (³MLCT) and triplet ligand-centered (³LC) π-π* states. chemrxiv.orgresearchgate.net The significant mixing of these states is facilitated by the heavy iridium atom.
The introduction of the 4-methoxyphenyl (B3050149) substituent introduces the possibility of other excited state characteristics:
³MLCT (Triplet Metal-to-Ligand Charge Transfer): This remains a primary characteristic, involving the transfer of an electron from the iridium d-orbitals to the pyridine π* orbitals of the ligand. nih.gov
³ILCT (Triplet Intraligand Charge Transfer): The methoxyphenyl group acts as an electron donor, while the core phenylpyridine structure can act as an acceptor. This allows for a charge transfer transition within the ligand itself, from the methoxy-substituted phenyl ring to the pyridine ring. researchgate.net This ³ILCT character can mix with the ³MLCT state, influencing the emission energy and lifetime.
³LLCT (Triplet Ligand-to-Ligand Charge Transfer): In heteroleptic complexes, which contain different types of ligands, it is possible to have a charge transfer from the electron-rich this compound ligand to another, more electron-accepting ancillary ligand. nih.govnih.gov
The precise nature and energy of the emissive triplet state are a delicate balance of these contributing characters and can be further influenced by the polarity of the surrounding environment. nih.gov
Quantum Yields and Excited-State Lifetimes
Complexes based on substituted 2-phenylpyridine ligands are renowned for their high phosphorescence quantum yields (Φ) and microsecond-scale excited-state lifetimes (τ). The rigid, chelated structure of the ligand minimizes non-radiative decay pathways, allowing for efficient light emission. uoi.gr
For green-emitting iridium(III) complexes analogous to those formed with this compound, photoluminescence quantum yields can be very high, often ranging from 30% to over 90% in solution or solid-state matrices. researchgate.netresearchgate.net The corresponding excited-state lifetimes are typically in the range of 1 to 3 microseconds. researchgate.net The electron-donating methoxyphenyl group generally helps in achieving high quantum efficiencies by tuning the excited state energies.
Table 1: Representative Photophysical Data for Analogous Iridium(III) Phenylpyridine Complexes
| Complex | Absorption λ_max (nm) (Assignment) | Emission λ_max (nm) | Quantum Yield (Φ) | Lifetime (τ) (µs) |
|---|---|---|---|---|
| fac-Ir(ppy)₃ | ~375 (MLCT), ~265 (LC) | ~510 | ~97% (in CBP film) researchgate.net | ~2.0 |
| Ir(ppy-VB)₂(acac) | ~383 (MLCT), ~275 (LC) | ~525 | - | - |
| [Ir(ppy)₂(tpy)]PF₆ | ~380 (MLCT/LLCT) | ~590 | 1.7% (in CH₂Cl₂) mdpi.com | 0.068 |
| [Ir(dfppy)₂(tpip)] | ~370 (MLCT), ~260 (LC) | ~470, 498 | 83% | 1.18 |
Note: Data is for representative 2-phenylpyridine (ppy) and substituted ppy complexes to illustrate typical values. ppy-VB = 2-(4-(((4-vinylbenzyl)oxy)methyl)phenyl)pyridine, tpy = terpyridine, dfppy = 2-(2,4-difluorophenyl)pyridine, tpip = tetraphenylimidodiphosphinate, CBP = 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular framework.
In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings would resonate in the downfield region (δ 110-160 ppm), with the carbon attached to the nitrogen atom of the pyridine ring appearing at a lower field. The methoxy carbon would produce a signal at approximately δ 55 ppm. The precise chemical shifts are influenced by the electronic effects of the substituents on each ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic Protons (Pyridine and Phenyl Rings) | 7.0 - 9.0 |
| ¹H | Methoxy Protons (-OCH₃) | ~3.8 - 4.0 |
| ¹³C | Aromatic Carbons (Pyridine and Phenyl Rings) | 110 - 160 |
| ¹³C | Methoxy Carbon (-OCH₃) | ~55 |
Mass Spectrometry and Elemental Analysis for Compositional Verification
Mass spectrometry (MS) and elemental analysis are fundamental techniques for confirming the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₈H₁₅NO, the expected monoisotopic mass is approximately 261.12 g/mol .
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. The fragmentation pattern, influenced by the stability of the resulting ions, would provide further structural information. Common fragmentation pathways for such aromatic compounds include the loss of small, stable molecules or radicals. For instance, cleavage of the ether bond could lead to fragments corresponding to the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃). Fragmentation of the pyridine or phenyl rings can also occur under electron impact ionization.
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. The theoretical elemental composition of C₁₈H₁₅NO is approximately 82.73% Carbon, 5.79% Hydrogen, 5.36% Nitrogen, and 6.12% Oxygen. Experimental results from elemental analysis should closely match these theoretical values to verify the purity and composition of the synthesized compound.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 82.73 |
| Hydrogen | H | 5.79 |
| Nitrogen | N | 5.36 |
| Oxygen | O | 6.12 |
Theoretical and Computational Chemistry Approaches
Computational chemistry offers powerful tools to investigate the electronic structure and properties of molecules, complementing experimental findings and providing insights that are often difficult to obtain through experimentation alone.
Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure of molecules. DFT calculations can determine the optimized geometry, electronic energy, and distribution of electron density within this compound. These calculations often employ basis sets like B3LYP/6-311++G(d,p) to achieve a good balance between accuracy and computational cost. DFT studies on similar pyridine derivatives have demonstrated its utility in understanding molecular geometries and electronic properties. For this compound, DFT would predict the dihedral angles between the pyridine and phenyl rings, which are crucial for understanding the extent of π-conjugation in the molecule.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules, such as electronic absorption and emission spectra. By calculating the energies of electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λ_max) and emission. This method is crucial for understanding the photophysical behavior of molecules and is often used to rationalize experimental UV-Vis and fluorescence spectra. For this compound, TD-DFT calculations could identify the nature of the electronic transitions, for example, whether they are localized on a specific aromatic ring or involve charge transfer between the methoxyphenyl and phenylpyridine moieties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excited. DFT calculations can provide the energies of these frontier orbitals and visualize their spatial distribution. For this compound, the HOMO is likely to be localized on the electron-rich methoxyphenyl ring, while the LUMO may be distributed over the electron-accepting phenylpyridine system, suggesting the possibility of intramolecular charge transfer upon excitation.
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be applied to pyridine-based systems to obtain highly accurate energies and molecular properties. These methods are particularly useful for benchmarking the results of less computationally expensive methods like DFT and for studying systems where electron correlation effects are significant. In the context of pyridine-based systems, ab initio calculations can provide detailed insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which are important for understanding the behavior of these molecules in the solid state and in solution.
Photophysical Properties and Their Modulation in 4 4 Methoxyphenyl 2 Phenylpyridine Systems
Strategies for Tuning Emission Wavelengths
The emission color of luminophores based on the 4-(4-Methoxyphenyl)-2-phenylpyridine scaffold can be precisely controlled by modifying their chemical structure. These modifications influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the energy gap and, consequently, the emission wavelength.
Steric and Electronic Effects of Substituents
The introduction of various substituent groups onto the main 2-phenylpyridine (B120327) (ppy) ligand framework is a primary strategy for tuning photophysical properties. nih.gov The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a crucial role.
Generally, attaching EDGs, such as methoxy (B1213986) (-OMe) or amino (-NH2) groups, to the phenyl or pyridine (B92270) rings tends to raise the energy level of the HOMO more significantly than the LUMO. nih.gov This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in the emission wavelength. Conversely, the introduction of EWGs, like fluorine (-F) or cyano (-CN) groups, lowers the energy levels of the frontier molecular orbitals. nih.gov This can lead to a hypsochromic (blue) shift in emission. mdpi.com Theoretical calculations have shown that for fac-Ir(ppy)3 complexes, substituents can predictably alter the emission wavelength. mdpi.com For instance, the position of the substituent is critical; groups placed on the phenyl ring primarily affect the HOMO, while those on the pyridine ring have a greater influence on the LUMO.
Steric effects also significantly impact luminescent properties. gdut.edu.cn Bulky substituents can induce a twist in the molecular backbone, altering the conjugation and the degree of intramolecular charge transfer (ICT). researchgate.net This twisting can disrupt π-π stacking in the solid state, which may reduce aggregation-caused quenching and potentially enhance emission intensity through mechanisms like aggregation-induced emission (AIE). gdut.edu.cn The interplay between steric and electronic effects allows for fine-tuning of both the color and efficiency of the emitted light. researchgate.net
Table 1: Effect of Substituent Position on Frontier Molecular Orbitals of a Generic Phenylpyridine Ligand
| Substituent Position | Primary Orbital Affected | Effect of Electron-Donating Group (EDG) | Effect of Electron-Withdrawing Group (EWG) | Predicted Emission Shift |
| Phenyl Ring | HOMO | Destabilization (Energy Level ↑) | Stabilization (Energy Level ↓) | Red-Shift |
| Pyridine Ring | LUMO | Destabilization (Energy Level ↑) | Stabilization (Energy Level ↓) | Blue-Shift |
Ancillary Ligand Modification in Metal Complexes
In the context of metal complexes, particularly those of iridium(III), this compound often serves as the main or cyclometalating ligand. The choice of the secondary or ancillary ligand provides another powerful tool for modulating the complex's photophysical properties. nih.gov
Theoretical studies on iridium(III) complexes have shown that while substitutions on the main ppy ligand cause significant shifts, changes to the ancillary ligand, such as acetylacetonate (B107027) (acac), can also adjust emission wavelengths, albeit often to a lesser extent. nih.gov The introduction of an ancillary ligand can also affect the radiative decay rate. For instance, in one study, the photoluminescent quantum efficiency of a heteroleptic complex was higher than its homoleptic counterpart due to an increased radiative decay rate attributed to the ancillary ligand's influence. researchgate.net This modification can also introduce new electronic transitions, such as ligand-to-ligand charge transfer (LLCT), which mixes with the existing MLCT and intraligand charge transfer (ILCT) states, subtly shifting the emission peak. researchgate.net
Environmental Sensitivity and Solvatochromic Behavior
Molecules with a significant difference in dipole moment between their ground and excited states often exhibit solvatochromism, where their absorption and emission spectra change with the polarity of the surrounding medium. This behavior is characteristic of compounds undergoing intramolecular charge transfer (ICT) upon excitation.
Derivatives of this compound, with their inherent donor (methoxyphenyl) and acceptor (phenylpyridine) moieties, are expected to show sensitivity to their environment. In nonpolar solvents, the emission spectrum typically corresponds to a locally excited (LE) state. As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, leading to a bathochromic (red) shift in the emission wavelength. nih.gov This phenomenon is valuable for creating chemical sensors and probes that can report on the microenvironment's polarity. nih.gov
The degree of solvatochromism can be quantified by plotting the Stokes shift against a solvent polarity function, such as the Lippert-Mataga equation. A linear relationship indicates a strong charge-transfer character in the excited state. Studies on similar donor-π-acceptor systems have demonstrated significant solvatochromic shifts, sometimes exceeding 100 nm, as the solvent is changed from nonpolar (e.g., hexane) to polar (e.g., methanol). nih.govnih.gov
Intramolecular and Intermolecular Charge Transfer Processes
Charge transfer (CT) processes are fundamental to the photophysical behavior of this compound systems. The molecule's structure, which links an electron-donating methoxy-substituted phenyl group to a phenylpyridine unit, facilitates a shift in electron density upon photoexcitation.
Intramolecular Charge Transfer (ICT) is a process where an electron moves from the donor part (methoxyphenyl) to the acceptor part (phenylpyridine) within the same molecule upon absorption of light. rsc.org This creates an excited state with a large dipole moment. nih.gov The efficiency and character of the ICT are highly dependent on the molecular geometry. For instance, if the phenyl and pyridine rings are twisted relative to each other, the electronic coupling between the donor and acceptor moieties is reduced, which can affect the ICT process. In some systems, this leads to the formation of a twisted intramolecular charge transfer (TICT) state, which is often associated with non-radiative decay or dual fluorescence. researchgate.netnih.gov
Intermolecular Charge Transfer occurs between two separate molecules, one acting as an electron donor and the other as an acceptor. In concentrated solutions or the solid state, molecules of this compound could potentially form aggregates where intermolecular CT can occur. This process is highly dependent on molecular packing and distance. mdpi.com Intermolecular CT is a key mechanism in the formation of exciplexes (excited-state complexes between two different molecules), which typically have broad, structureless, and red-shifted emission profiles compared to the monomer emission. nih.gov
In metal complexes, the electronic transitions are often described as a mix of ILCT (within the this compound ligand), MLCT (from the metal center to the ligand), and potentially LLCT (from the ancillary ligand to the main ligand). researchgate.net The interplay between these CT processes dictates the final emissive properties of the material. researchgate.net
Energy Transfer Dynamics within Complex Systems
In multicomponent systems, such as those used in organic light-emitting diodes (OLEDs) or light-harvesting arrays, energy transfer between different molecules is a critical process. If this compound is used as a component in such a system, its excited state energy can be transferred to an adjacent molecule.
The primary mechanisms for energy transfer are Förster Resonance Energy Transfer (FRET) and Dexter energy transfer.
FRET is a non-radiative, through-space dipole-dipole coupling mechanism. Its efficiency is strongly dependent on the spectral overlap between the emission of the energy donor and the absorption of the energy acceptor, as well as the distance between them (proportional to 1/r⁶). chalmers.sersc.org
Dexter energy transfer is a short-range, electron exchange mechanism that requires orbital overlap between the donor and acceptor molecules.
Applications in Advanced Materials and Chemical Sensing
Chemical and Spectroscopic Sensing Platforms
Chemo- and Biosensor Design Principles Based on Photophysical Response
Detailed research specifically outlining the design principles of chemo- and biosensors based on the photophysical response of 4-(4-Methoxyphenyl)-2-phenylpyridine is not extensively available in the reviewed literature. While the broader class of phenylpyridine derivatives is known for its luminescent properties and applications in sensor technology, specific studies detailing the mechanisms, sensitivity, and selectivity of sensors employing this compound are not sufficiently documented to provide a thorough analysis. The photophysical properties, such as fluorescence or phosphorescence, which are fundamental to sensor design, have not been specifically characterized for this compound in the context of analyte detection.
Catalytic Applications in Organic Synthesis
Ligand Role in C-H Bond Functionalization Reactions
There is a lack of specific research data on the role of this compound as a ligand in C-H bond functionalization reactions. The pyridine (B92270) moiety is a common structural motif in ligands for transition metal-catalyzed reactions, including C-H activation. However, studies that specifically utilize this compound to facilitate and control the regioselectivity and efficiency of C-H functionalization are not prominently featured in the scientific literature. Therefore, a detailed discussion of its specific steric and electronic effects, or its performance in such catalytic systems, cannot be provided at this time.
Metal-Catalyzed Transformations Involving Pyridine Ligands
While metal-catalyzed transformations are a cornerstone of modern organic synthesis, and pyridine-based ligands are frequently employed, specific examples and detailed mechanistic studies involving this compound are not well-documented. The electronic properties of the methoxy (B1213986) and phenyl substituents on the pyridine ring could theoretically influence the catalytic activity of a metal center. However, without dedicated research reports, any discussion on its efficacy in specific transformations such as cross-coupling reactions, hydrogenations, or oxidations would be speculative. The table below summarizes the lack of specific findings in this area.
| Catalytic Reaction Type | Role of this compound | Documented Examples |
| Cross-Coupling | Not specified in available literature | None found |
| C-H Functionalization | Not specified in available literature | None found |
| Hydrogenation | Not specified in available literature | None found |
| Oxidation | Not specified in available literature | None found |
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity
The synthesis of asymmetrically substituted phenylpyridines often relies on traditional cross-coupling methods. Future research is poised to move towards more efficient, atom-economical, and environmentally benign synthetic strategies. The development of novel pathways is crucial for accessing a wider array of derivatives with high purity and yield, which is essential for high-performance applications like organic light-emitting diodes (OLEDs).
Key areas for future synthetic development include:
Direct C-H Arylation: Moving away from pre-functionalized starting materials, direct C-H arylation methodologies offer a more streamlined approach to creating the C-C bond between the phenyl and pyridine (B92270) rings. Research into catalysts that can selectively activate specific C-H bonds on both aromatic systems would represent a significant advance.
Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to batch processes.
Photocatalysis: Visible-light photocatalysis presents a green alternative for forging C-C bonds under mild conditions, potentially reducing the need for high temperatures and expensive metal catalysts. mdpi.com
Table 1: Comparison of a Conventional vs. a Potential Novel Synthetic Pathway
| Feature | Conventional Method (e.g., Suzuki Coupling) | Future Pathway (e.g., Direct C-H Arylation) |
|---|---|---|
| Starting Materials | Halogenated pyridine, boronic acid | Phenylpyridine, aryl halide (or vice versa) |
| Key Reagent | Palladium catalyst, base | Rhodium, Iridium, or Palladium catalyst |
| Atom Economy | Moderate (generates boronic acid waste) | High (byproduct is often H-X) |
| Process Steps | Often requires pre-functionalization (2-3 steps) | Potentially a single step |
| Selectivity | High, but dependent on starting material purity | A key challenge to be optimized |
Exploration of New Metal Centers and Coordination Modes
While Iridium(III) complexes have dominated the landscape of phosphorescent emitters using phenylpyridine-type ligands, there is a vast and underexplored opportunity in utilizing other metal centers. researchgate.net The choice of metal ion profoundly influences the resulting complex's geometry, stability, and photophysical and electrochemical properties.
Future research should focus on:
Abundant and Cost-Effective Metals: Investigating complexes based on metals like Copper(I), Zinc(II), and Iron(II) could lead to more sustainable and economical materials. nih.gov These metals can offer unique photophysical behaviors, although challenges in achieving high stability and quantum yields must be addressed.
Platinum(II) Complexes: Platinum(II) complexes are known for their high stability and strong spin-orbit coupling, making them excellent candidates for deep-blue and stable white-light emitters. researchgate.net Exploring the coordination of 4-(4-methoxyphenyl)-2-phenylpyridine with Pt(II) could yield materials with improved operational lifetimes.
Lanthanide Metals: Lanthanide ions (e.g., Europium(III), Terbium(III)) are known for their sharp, line-like emission spectra. Using the target ligand as a "sensitizer" or "antenna" to absorb light and transfer the energy to the lanthanide center is a promising strategy for developing highly color-pure emitters for display and lighting technologies.
Heterobimetallic Systems: Designing complexes that incorporate two different metal centers bridged by tailored ligands could lead to materials with novel properties, such as dual emission or unique catalytic activity. researchgate.net
Advanced Spectroscopic Probes for Real-Time Mechanistic Studies
A deeper understanding of the fundamental photophysical processes occurring within metal complexes of this compound is critical for rational design. While steady-state spectroscopy provides basic information, advanced time-resolved techniques are needed to unravel the complex dynamics of excited states.
Emerging opportunities in this area include:
Ultrafast Transient Absorption Spectroscopy: This technique can monitor the formation and decay of excited states on femtosecond to nanosecond timescales, providing direct insight into intersystem crossing, vibrational relaxation, and energy transfer pathways.
Time-Resolved Photoluminescence (TRPL): By measuring emission decay kinetics, TRPL can distinguish between different emissive states (e.g., fluorescence and phosphorescence) and quantify their lifetimes, which is crucial for optimizing emitter efficiency.
In-Situ Spectroscopy: Applying spectroscopic techniques during device operation (e.g., in an active OLED) can help identify degradation mechanisms and pathways for efficiency roll-off at high brightness, providing critical feedback for improving material stability.
Table 2: Advanced Spectroscopic Techniques for Mechanistic Insights
| Technique | Timescale | Information Gained | Relevance to Compound |
|---|---|---|---|
| Femtosecond Transient Absorption | 10⁻¹⁵ - 10⁻⁹ s | Singlet/triplet excited-state dynamics, intersystem crossing rates | Elucidating the efficiency of triplet state formation, a key step in phosphorescence. |
| Time-Correlated Single Photon Counting | 10⁻¹² - 10⁻⁶ s | Excited-state lifetimes, radiative/non-radiative decay rates | Quantifying the phosphorescence quantum yield and identifying quenching pathways. |
Integration into Multifunctional Material Systems
The unique electronic and photophysical properties of complexes derived from this compound make them ideal candidates for integration into multifunctional "smart" materials. The future lies in creating systems where the complex performs more than one role.
Potential multifunctional applications to be explored:
Luminescent Sensors (Chemosensors): By modifying the ligand structure, it is possible to create specific binding sites for ions or molecules. The binding event could alter the photophysical properties of the complex, leading to a measurable change in color or intensity of luminescence, enabling its use as a highly sensitive sensor.
Thermochromic Materials: The emission properties of some metal complexes are sensitive to temperature. This could be exploited to create materials for temperature sensing or responsive coatings.
Electrochromic Devices: If the complex exhibits stable and reversible redox states with distinct colors, it could be integrated into electrochromic windows or displays that change color upon application of an electrical potential.
Photocatalysis: Iridium and Ruthenium polypyridyl complexes are known photocatalysts. The this compound ligand could be incorporated into catalysts for light-driven chemical transformations, such as CO₂ reduction or organic synthesis. rsc.org
Computational Design of Compounds with Tailored Electronic and Photophysical Characteristics
Computational chemistry and materials modeling are becoming indispensable tools for accelerating the discovery of new materials. Instead of relying solely on trial-and-error synthesis, in silico design allows for the pre-screening of candidate molecules and the prediction of their properties. researchgate.netnih.gov
Future directions in the computational design of derivatives include:
High-Throughput Screening: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), large virtual libraries of derivatives can be screened to identify candidates with desired HOMO/LUMO energy levels, emission wavelengths, and quantum efficiencies.
Machine Learning (ML): ML models can be trained on existing experimental and computational data to predict the properties of new, un-synthesized compounds with high speed and accuracy, drastically reducing the time required for material discovery.
Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can simulate the behavior of the molecule within a realistic environment, such as a host material in an OLED device, to predict how intermolecular interactions will affect its performance and stability. nih.gov
Table 3: Computational Methods for Tailoring Compound Properties
| Method | Purpose | Predicted Parameters | Impact on Design |
|---|---|---|---|
| Density Functional Theory (DFT) | Ground-state properties | Molecular geometry, HOMO/LUMO energies, redox potentials | Tuning charge injection/transport properties and electrochemical stability. |
| Time-Dependent DFT (TD-DFT) | Excited-state properties | Absorption/emission spectra, excited state character (e.g., MLCT, LC) | Predicting emission color and optimizing photoluminescence quantum yield. |
| Machine Learning Models | High-throughput property prediction | Emission wavelength, efficiency, lifetime | Rapidly identifying promising candidates from vast chemical spaces for further study. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
